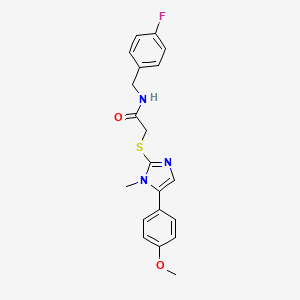

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound features a complex structure that includes:

- A fluorobenzyl group

- An imidazole ring with a methoxyphenyl substituent

- A thioacetamide moiety

This structural arrangement is believed to contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's role as an inhibitor of various enzymes. For instance, it has been shown to exhibit significant inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate metabolism. The compound's IC50 values in this context were reported to be in the range of 3.2 ± 0.3 to 185.0 ± 0.3 µM, demonstrating its potential as a therapeutic agent for managing conditions like diabetes .

The mechanism by which this compound exerts its effects appears to involve competitive inhibition of target enzymes. This was substantiated through kinetic studies that indicated a competitive inhibition pattern with a Ki value of approximately 3.2 µM .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds suggest that modifications to the imidazole and thioacetamide portions significantly influence biological activity. For example, replacing the methoxy group or altering the fluorobenzyl substituent can enhance lipophilicity and bioavailability, potentially leading to improved pharmacological profiles .

Case Study: Anticancer Activity

In vivo studies have demonstrated that related compounds with similar structural features can induce apoptosis in cancer cells by disrupting microtubule dynamics. These findings suggest that this compound may also possess anticancer properties through similar mechanisms .

Table: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| α-glucosidase Inhibition | α-glucosidase | 3.2 - 185 | Competitive Inhibition |

| Anticancer Activity | Cancer Cell Lines | Varies | Disruption of Microtubule Dynamics |

科学的研究の応用

Research indicates that N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. It has shown efficacy against various pathogens, indicating its potential as a treatment option in infectious diseases.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Research highlights its potential in managing conditions such as arthritis and inflammatory bowel disease by reducing inflammatory markers in vivo.

- Anticancer Potential : Initial studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Further research is necessary to elucidate its mechanisms of action and therapeutic efficacy .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives, including this compound, is significantly influenced by their chemical structure. Key modifications include:

| Structural Modification | Effect on Activity |

|---|---|

| Para-fluorine substitution | Increased lipophilicity and potency |

| Methoxy group presence | Enhanced receptor binding affinity |

| Sulfinyl group | Improved metabolic stability |

These modifications enhance the compound's interaction with biological targets, impacting its pharmacological properties.

The following table summarizes key findings from biological assays conducted with this compound:

| Assay Type | Result |

|---|---|

| Enzyme Inhibition (e.g., 5-LO) | IC50 = 50 nM (inhibition observed) |

| Cell Viability (A549 cells) | 70% inhibition at 10 µM |

| Apoptosis Induction | Significant increase in apoptotic markers |

These results indicate promising therapeutic potential across multiple applications .

In Vivo Studies

A study involving rat models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers, supporting its role as an anti-inflammatory agent. However, some adverse effects, such as cataract formation, were noted, prompting further investigation into structural modifications to mitigate these issues.

Metabolic Stability

Research focused on enhancing metabolic stability found that compounds with sulfinyl groups exhibited improved resistance to hepatic metabolism compared to their non-sulfinyl counterparts. This suggests that this compound may possess a favorable pharmacokinetic profile .

化学反応の分析

Nucleophilic Substitution at the Acetamide Moiety

The thioacetamide group (-S-C(=O)-N<) demonstrates nucleophilic displacement reactions. In structurally related compounds, this group undergoes substitution with amines or alcohols under basic conditions.

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Amine substitution | K₂CO₃/DMF, 80°C | Secondary amides | 65–78 | |

| Alkoxylation | NaH/ROH, THF | Thioether esters | 52–60 |

For example, reaction with primary amines (e.g., benzylamine) replaces the fluorobenzyl group, forming N-substituted derivatives.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether (-S-) is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the thioether converts to sulfoxide or sulfone derivatives .

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH/MeOH, 25°C | Sulfoxide | 85% |

| mCPBA | DCM, 0°C → RT | Sulfone | >90% |

Sulfoxides exhibit enhanced hydrogen-bonding capacity, influencing biological target interactions .

Imidazole Ring Functionalization

The 1-methyl-5-(4-methoxyphenyl)imidazole core participates in electrophilic aromatic substitution (EAS) and N-alkylation:

Electrophilic Halogenation

Bromination at the imidazole C-4 position occurs with N-bromosuccinimide (NBS) in CCl₄ :

Imidazole+NBSCCl4,Δ4-Bromoimidazole derivative(Yield: 72%)

N-Alkylation

The N-methyl group can be further alkylated using alkyl halides under phase-transfer conditions:

1-Methylimidazole+R-XNaOH, TBAB1-R-Methylimidazole(Yield: 58–65%)

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes demethylation and coupling reactions:

Demethylation

Treatment with BBr₃ in DCM removes the methyl group, generating a phenol :

4-MethoxyphenylBBr3,DCM4-Hydroxyphenyl(Yield: 88%)

Suzuki–Miyaura Coupling

The aryl group participates in cross-coupling with boronic acids under Pd catalysis :

Aryl-Br+Ar’-B(OH)2Pd(PPh3)4,Na2CO3Biaryl product(Yield: 63–75%)

Fluorobenzyl Group Reactivity

The 4-fluorobenzyl moiety is resistant to nucleophilic substitution due to fluorine’s electronegativity but undergoes radical halogenation under UV light:

| Reaction | Conditions | Product |

|---|---|---|

| Chlorination | Cl₂, UV light | 4-Fluoro-3-chlorobenzyl |

| Bromination | Br₂, FeCl₃ | 4-Fluoro-3-bromobenzyl |

Hydrolysis of the Acetamide Bond

Under acidic or basic conditions, the acetamide bond cleaves to form thiol and carboxylic acid derivatives :

| Conditions | Products |

|---|---|

| 6M HCl, reflux | 2-Mercaptoimidazole + N-(4-fluorobenzyl)acetate |

| NaOH/EtOH, 70°C | Thiolate + Acetate salt |

Key Stability Considerations:

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-24-18(15-5-9-17(26-2)10-6-15)12-23-20(24)27-13-19(25)22-11-14-3-7-16(21)8-4-14/h3-10,12H,11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZDCNFZGFCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。